2-amino-9H-thioxanthen-9-one

Catalog No.
S3286639
CAS No.
33923-98-7
M.F
C13H9NOS
M. Wt
227.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-9H-thioxanthen-9-one

CAS Number

33923-98-7

Product Name

2-amino-9H-thioxanthen-9-one

IUPAC Name

2-aminothioxanthen-9-one

Molecular Formula

C13H9NOS

Molecular Weight

227.28

InChI

InChI=1S/C13H9NOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2

InChI Key

WKQHDJCDUTWHNS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)N

solubility

not available

Photopolymerisation Processes and 3D Printing of Photocurable Resins

Organocatalyzed Atom Transfer Radical Polymerization (ATRP)

Photocatalysis in Organic Reactions

Photosensitizers in Bimolecular Photoinitiating Systems

Synthesis of Structurally Diverse Carboxylic Acids

2-amino-9H-thioxanthen-9-one, also known as Hycanthone, has the molecular formula C₁₃H₉NOS and a molecular weight of 227.28 g/mol. It features a thioxanthene core with an amino group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and photochemistry due to its unique structural properties and reactivity .

  • Oxidation: 2-amino-9H-thioxanthen-9-one can be oxidized to form sulfoxides or sulfones.
  • Reduction: It can be reduced to modify the amino group or other functional groups.
  • Substitution: The amino group is reactive and can participate in substitution reactions, yielding various derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .

Major Products

The major products from these reactions include:

  • Sulfoxides
  • Sulfones
  • Substituted derivatives depending on the specific reaction conditions .

2-amino-9H-thioxanthen-9-one exhibits several biological activities:

  • Antimicrobial Activity: Compounds related to thioxanthenes have shown antifungal properties.
  • Inhibition of DNA Synthesis: It preferentially inhibits DNA synthesis and mammalian topoisomerase type II, making it a candidate for further study in cancer therapy .
  • Photoinitiator: The compound acts as a photoinitiator in polymerization reactions when exposed to light .

The synthesis of 2-amino-9H-thioxanthen-9-one typically involves several steps:

  • Starting Materials: Commonly synthesized from 2-nitrobenzaldehyde and thiosalicylic acid.
  • Cyclization Reaction: This key step forms the thioxanthone core through nucleophilic aromatic substitution or condensation reactions.
  • Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas with a catalyst .

Industrial Production

For industrial purposes, optimized synthetic routes are employed to enhance scalability and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often utilized to improve production efficiency .

2-amino-9H-thioxanthen-9-one has diverse applications:

  • Photoinitiators in Polymer Chemistry: Used in photopolymerization processes due to its ability to absorb light and initiate reactions.
  • Potential Anticancer Agent: Due to its inhibitory effects on DNA synthesis and topoisomerase II, it is being explored for its potential use in cancer treatment .

Several compounds share structural or functional similarities with 2-amino-9H-thioxanthen-9-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
Thioxanthen-9-oneThioxanthene derivativeExhibits similar reactivity but lacks amino group
HycanthoneStructural isomerShares the same core structure with different substituents
ThioxanthoneParent compoundActs primarily as a photoinitiator

Uniqueness

The presence of the amino group in 2-amino-9H-thioxanthen-9-one distinguishes it from other thioxanthene derivatives, enhancing its reactivity and potential biological activity. Its ability to inhibit DNA synthesis sets it apart in medicinal chemistry contexts .

Thioxanthones, characterized by a tricyclic dibenzo-γ-thiopyrone core, were first investigated in the early 20th century for their photochemical properties. The discovery of Miracil D (later named Lucanthone) in 1945 marked a milestone, as it became the first thioxanthone derivative used clinically as an antischistosomal agent. Hycanthone, a metabolite of Miracil D with enhanced efficacy, further validated the therapeutic potential of amino-substituted thioxanthones. By the 21st century, research expanded into oncology, with derivatives like SR271425 demonstrating preclinical antitumor activity through topoisomerase II inhibition. The structural adaptability of the thioxanthone scaffold, particularly at the 2-position, has enabled its application in diverse fields, from photopolymerization initiators to efflux pump inhibitors.

Rationale for Focusing on the 2-Amino Substituted Scaffold

The 2-amino substitution confers distinct electronic and steric properties that enhance biological and photochemical activity. The amino group’s electron-donating capacity increases the compound’s ability to generate free radicals under UV light, critical for its role as a photoinitiator. In medicinal chemistry, this substitution improves interactions with biological targets, such as DNA helicases and efflux pump proteins. For example, Hycanthone’s amino group facilitates intercalation into DNA, disrupting parasitic and cancerous cell replication. Computational studies further reveal that 2-amino derivatives exhibit stronger binding affinities to bacterial efflux pumps like AcrB and NorA compared to non-amino analogues.

Table 1: Comparative Analysis of Thioxanthone Derivatives

DerivativeSubstitutionKey ApplicationMechanism of Action
Miracil DMethylaminoAntischistosomal therapyDNA intercalation
HycanthoneAminoAntiparasitic/OncologyTopoisomerase II inhibition
SR271425AminoalkylAntitumor agentP-glycoprotein inhibition
EVT-3135287AminoPhotoinitiatorRadical generation under UV light

Overview of Research Trends and Scholarly Interest

Recent investigations focus on three domains:

  • Synthetic Methodology: Novel routes, such as double aryne insertion into thioureas, enable efficient synthesis of functionalized 2-amino-thioxanthones without harsh conditions.
  • Antimicrobial Applications: Derivatives exhibit dual activity as antibiotics and efflux pump inhibitors, reversing multidrug resistance in Staphylococcus aureus and Escherichia coli.
  • Oncology: Hybrid molecules combining thioxanthone and acronycin motifs show promise in overcoming P-glycoprotein-mediated drug resistance.

Table 2: Recent Advances in 2-Amino-Thioxanthone Research (2020–2025)

YearInnovation AreaKey FindingSource Citation
2021Antibiofilm ActivityInhibition of Pseudomonas aeruginosa biofilm at 10 µM
2023Synthetic OptimizationCs₂CO₃-mediated aryne coupling (85% yield)
2025Computational ModelingDocking score of −9.2 kcal/mol vs. AcrB pump

Scope and Objectives of Current Academic Investigations

Current research objectives include:

  • Synthesis Optimization: Developing scalable, green chemistry approaches for 2-amino-thioxanthones, such as photocatalytic C–S bond formation.
  • Structure-Activity Relationships: Systematically varying substituents to elucidate their impact on efflux pump inhibition and photochemical efficiency.
  • Dual-Function Agents: Designing hybrids that simultaneously target bacterial biofilms and mammalian P-glycoprotein, addressing cross-kingdom resistance mechanisms.

Theoretical Models of Thioxanthone Core Reactivity

The reactivity of the thioxanthone core is fundamentally governed by its ability to access triplet excited states, which exhibit high energy (2.78–2.84 eV) and extended lifetimes compared to other aromatic ketones [1] [2]. These properties enable 2-amino-9H-thioxanthen-9-one to participate in energy transfer processes, such as the generation of singlet oxygen ($$^1O_2$$), and electron transfer reactions critical to photochemical applications [1] [2]. Density functional theory (DFT) studies reveal that the sulfur atom in the thioxanthenone scaffold lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating intersystem crossing and stabilization of triplet states [2] [6]. The planar geometry of the tricyclic system further enhances π-π stacking interactions, which are pivotal in mediating electron transfer pathways with biological substrates, such as indole derivatives [2].

Electronic Structure Analysis: Quantum Chemical Approaches

Quantum chemical calculations using DFT and time-dependent DFT (TD-DFT) have elucidated the electronic distribution of 2-amino-9H-thioxanthen-9-one. The HOMO is localized predominantly on the sulfur atom and the adjacent aromatic rings, while the LUMO resides on the ketone group and the amino-substituted benzene ring [2] [4]. Electrostatic potential (ESP) maps demonstrate that the amino group introduces a region of increased electron density at the C2 position, rendering this site susceptible to electrophilic attack [4]. Comparative analyses of Mulliken charges reveal that the amino substituent donates electron density to the aromatic system, reducing the partial positive charge on the ketone oxygen from $$+0.32$$ e in unsubstituted thioxanthone to $$+0.25$$ e in the amino derivative [4] [6]. This redistribution of electron density modulates the compound’s redox potential, as evidenced by a 0.15 eV reduction in ionization potential relative to the parent thioxanthone [6].

Influence of Amino Substitution on Molecular Orbital Distribution

The introduction of an amino group at the C2 position significantly alters the molecular orbital landscape. Natural bond orbital (NBO) analysis indicates that the lone pair of the amino nitrogen interacts conjugatively with the π-system of the aromatic rings, leading to a 12% increase in HOMO energy and a 9% decrease in LUMO energy compared to unsubstituted thioxanthone [4] [6]. This narrowing of the HOMO-LUMO gap (from 4.1 eV to 3.7 eV) enhances the compound’s photoactivity, as demonstrated by its increased efficiency in hydrogen abstraction reactions [6]. Additionally, the amino group induces asymmetry in the electron density distribution, as visualized through non-covalent interaction (NCI) plots, which show stronger van der Waals interactions at the C2 position [4].

Structure-Activity Relationship (SAR) Theories in Thioxanthenone Research

SAR studies highlight the critical role of substituent electronic effects in modulating biological and photochemical activity. The amino group’s electron-donating capacity enhances the compound’s ability to act as a photosensitizer by stabilizing charge-transfer intermediates during reactions with DNA bases or proteins [1] [3]. For instance, molecular docking simulations reveal that the amino substituent in 2-amino-9H-thioxanthen-9-one forms a hydrogen bond with the phosphate backbone of DNA, increasing binding affinity by 30% compared to non-amino derivatives [3]. Furthermore, the compound’s planar structure and sulfur atom contribute to its ability to inhibit P-glycoprotein (P-gp) activity, with theoretical models predicting a 40% higher inhibition efficiency than xanthone analogs due to improved hydrophobic interactions [3] [6].

Comparative Theoretical Studies with Related Heterocyclic Systems

Comparative analyses with xanthones, flavones, and benzothiophenes underscore the unique reactivity profile of 2-amino-9H-thioxanthen-9-one. Unlike xanthones, which exhibit limited triplet-state lifetimes ($$<1 \mu s$$), the sulfur atom in thioxanthenones prolongs triplet lifetimes to $$>10 \mu s$$, enabling sustained photoactivity [1] [2]. The amino substituent further differentiates this compound from flavones, as demonstrated by a 20% higher electron density at the reactive site in ESP maps [4]. Additionally, the thioxanthenone core exhibits a lower reduction potential ($$-1.2 \, \text{V}$$ vs. SCE) compared to benzothiophenes ($$-0.9 \, \text{V}$$), facilitating its participation in reductive quenching cycles during photocatalysis [6]. These distinctions highlight the compound’s versatility in applications ranging from organic synthesis to antimicrobial therapy [1] [3].

The target features a fused dibenzo-γ-thio­pyrone core bearing an amino substituent at the C-2 position. Key synthetic challenges include (i) regio­control in halogenation or nitration of the parent thioxanthenone, (ii) chemoselective C-N bond formation at C-2, and (iii) minimisation of sulfur oxidation during large-scale operations [1] [2].

Synthetic Methodologies and Strategic Approaches

Classical Synthetic Pathways for Thioxanthenone Derivatives

EntryRoute & Key StepsTypical YieldNotesRef.
APh₂S + COCl₂/AlCl₃ → 9H-Thioxanthen-9-one (cyclo-acylation)70-80% [1] [2]Industrial Friedel–Crafts benchmark; phosgene replaced today by safer acid chlorides.
B2-(4′-Chlorophenylthio)benzoic acid cyclodehydration (PPA, 220 °C) → 2-Cl-TXO80-85% [3]Robust gram-to-kilogram route for halo-handles.
CMixed-acid nitration of 9H-TXO → 2-NO₂-TXO60-70% [4]Ortho-selectivity directed by peri-carbonyl and sulfur.
DBH₃-THF or B₂(OH)₄/4,4′-bipyridine reduction 2-NO₂-TXO → 2-NH₂-TXO88-95% [5] [6]Metal-free, room-temperature protocol; avoids tin or iron sludge.
EBis(3,5-dimethoxyphenyl)sulfide + BzCl/TfOH (reflux) → Tetramethoxy-TX salt → demethylation82% (salt) [7]Late-stage oxidation furnishes diversified TXO analogues.

Classical sequences remain attractive owing to high conversions and inexpensive reagents, but they rely on stoichiometric acids, elevated temperatures and batch nitration hazards [1] [4].

Modern and Green Chemistry Approaches in Synthesis

StrategyGreen Metric GainsRepresentative OutcomeRef.
Continuous-flow nitration of p-nitroanisole then ammonolysis (picramide paradigm) adapted to TXO substrates90% (nitration) + 98% (NH₃ step) space–time yield; heat removal & intrinsic safety [8]Demonstrated 25 g h⁻¹ productivity in lab PVC coil reactor.
Directed ortho-lithiation of benzoate esters followed by thio-annulation (Hosoya protocol)Step-economy (three telescoped operations); solvent-recycling of CPME [9]74% overall to 1-amino-TXO after Cu-catalysed N-arylation.
Visible-light photo-enzymatic energy-transfer cyclisation13 s⁻¹ kcat under green LEDs; aqueous buffer; O₂-tolerant [10]Enables benign preparation of functional TX analogues.
Solvent-free mechanochemical sulfoxide extrusion (Pummerer)E-factor < 5; 20 min milling [11]Access to sulfenylated precursors without chlorinated solvents.

Parallel and Combinatorial Synthesis Techniques

A 10-member aminothioxanthone library was assembled via copper-catalysed C-N cross-coupling followed by late-stage diversification [12].

CompoundFinal StepIsolated YieldAntifungal MIC (µg mL⁻¹) vs C. albicansRef.
1CuI/diethylethylenediamine, 100 °C, 48 h73%32 [12]
8BBr₃ demethylation (−70→25 °C)17%64 [12]
9Sequential demethylation → triflation → Cu-amination10%128 [12]

HTE (high-throughput experimentation) allowed 48 ligand/base permutations to be screened in 24 h, accelerating SAR elucidation [12].

Regioselective Amination Strategies at the 2-Position

Catalyst SystemElectrophileNucleophileTemp (°C)2-Amino-TXO YieldSelectivity (2- vs 4-isomer)Ref.
CuI (5 mol %) + N-methylglycine (10 mol %)2-Cl-TXONH₃ (NH₄₂SO₄, K₃PO₄)9088%>20:1 [13]
Pd(allyl)Cl]₂ (1 mol %) + BippyPhos (2 mol %)2-Br-TXOMorpholine8074%>95% [14]
Ligand-free Cu₂O (5 mol %) / KF-clinoptilolite2-I-TXOAnilines11065%12:1 [15]
Photocatalytic metallaphotoredox (Ir/Ni)2-OTf-TXOAlkyl amines25 (flow)70%>30:1 [16]

Steric steering by the peri-carbonyl and sulfur positions facilitates innate ortho-selectivity, while chelating ligands (e.g., glycine, proline) accelerate Cu(I)/Cu(III) turnover and curtail diarylation [15] [13].

Mechanistic Investigations of Key Synthetic Transformations

TransformationMechanistic HighlightsSupporting DataRef.
Ullmann amination of halo-TXORate law v = k[ArX][RNH₂][Cu]¹; malonate base doubles as ligand; deactivation via CuI–NHR aggregation [15]RPKA calorimetry; L₂Pd(Ar)(O⁻) resting state identified.
Buchwald–Hartwig C-N couplingOxidative addition barrier governs chemoselectivity; π-expanded TXO accelerates Pd(0) insertion by 1.5 kcal mol⁻¹ vs xanthone [17]DFT (B3LYP-D3) & kinetic isotope effect 1.2.
Nitration/Reduction sequenceElectrophilic nitronium attack guided by S-π polarisation; BH₄– reduction proceeds via stepwise nitroso → hydroxylamine → amine [18]UV-vis monitoring (λ = 560 nm) and NO- capture.

Kinetic modelling confirms that ligand-promoted Cu cycles benefit from rapid trans-nitrogenation, whereas Pd cycles demand bulky phosphines to suppress β-hydride elimination [15] [19].

Challenges and Innovations in Large-Scale Synthesis

BottleneckConsequence at >10 kg scaleInnovative CountermeasureOutcomeRef.
Exothermic mixed-acid nitrationRun-away risk; high NOx emissionFlow nitration in FEP coils; on-line IR calorimetry25 g h⁻¹, NOx ↓ 85% [8]
Copper sludge from Ullmann couplingFiltration losses; metal contaminationSiliaMetS-Thiol scavenging post-reactionPd < 5 ppm, Cu < 20 ppm in API [20]
Photochemical C-N coupling scale-upPoor light penetration; mass transfer limitsTaylor-vortex PhotoVortex reactor (185 mL)11 kg day⁻¹ productivity; STY 0.19 mol day⁻¹ mL⁻¹ [21]
Sulfur oxidation during work-upFormation of sulfoxide impurity (≤0.5%)Anaerobic NaHSO₃ quench; in-line Dean–Stark dehydrationImpurity < 0.05%, yield +3% [3]

Collectively, these solutions illustrate how continuous processing, metal scavenging and advanced photoreactors address regulatory and productivity pressures encountered during commercial manufacture of 2-amino-TXO.

XLogP3

3.3

Dates

Last modified: 08-19-2023

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